molecular formula C23H21ClN4O4 B2675322 N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941876-45-5

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2675322
CAS No.: 941876-45-5
M. Wt: 452.9
InChI Key: SZBQWTPLUICFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazolo[1,5-a]Pyrazine Research

Pyrazolo[1,5-a]pyrazines evolved as structural analogs of the extensively studied pyrazolo[1,5-a]pyrimidines, which gained prominence in the late 20th century for their kinase inhibitory properties. While pyrazolo[1,5-a]pyrimidines dominated early medicinal chemistry efforts due to their ATP-mimetic capabilities, researchers began exploring pyrazine variants in the 2010s to circumvent metabolic instability issues associated with pyrimidine analogs. The replacement of the pyrimidine ring with a pyrazine moiety introduced distinct electronic properties, altering hydrogen-bonding patterns critical for kinase binding.

Key milestones include:

  • 2013 : First reported synthesis of pyrazolo[1,5-a]pyrazine cores through palladium-catalyzed cross-coupling.
  • 2015 : Demonstration of improved metabolic stability in pyrazine analogs compared to pyrimidine counterparts.
  • 2020 : Structural characterization of pyrazolo[1,5-a]pyrazine complexes with Pim-1 kinase, revealing novel binding modes.

Significance in Drug Discovery

N-(3-Chloro-4-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide addresses three critical challenges in kinase inhibitor development:

  • Selectivity Optimization : The 3-chloro-4-methoxyphenyl group creates steric hindrance to reduce off-target binding (Fig. 1).
  • Solubility Enhancement : Ethoxy substituents at the 4-position improve aqueous solubility compared to methyl or halogen analogs.
  • Metabolic Stability : Pyrazine core demonstrates 40% lower CYP3A4-mediated clearance than pyrimidine analogs in hepatic microsome assays.

Table 1 : Comparative Properties of Pyrazolo Heterocycles

Property Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrazine
LogP (Mean) 2.8 ± 0.3 2.1 ± 0.2
Metabolic T½ (h) 1.2 3.8
Kinase Selectivity Index 15:1 42:1

Research Objectives and Methodological Approaches

Current investigations focus on:

  • Synthetic Optimization : Developing one-pot strategies for constructing the tetracyclic system
  • Target Identification : Profiling against 468 human kinases using KINOMEscan technology
  • SAR Elucidation : Systematic variation of:
    • Aryl substituent electronic properties
    • Acetamide chain length and branching
    • Pyrazine oxidation states

Methodological innovations include:

  • Microwave-assisted cyclization (150°C, 20 min, 82% yield)
  • Machine learning-guided substituent optimization
  • Cryo-EM analysis of kinase-inhibitor complexes

Current Research Landscape

Three dominant research trajectories characterize recent studies:

  • Dual Kinase Inhibition : Concurrent targeting of Pim-1 and FLT3 kinases in hematological malignancies
  • PROTAC Development : Converting the compound into proteolysis-targeting chimeras using E3 ligase ligands
  • CNS Penetration : Structural modifications to enhance blood-brain barrier permeability for glioblastoma applications

Ongoing clinical trials (NCT04822922, NCT04986705) evaluate pyrazolo[1,5-a]pyrazine derivatives in non-small cell lung cancer and triple-negative breast cancer models, though this compound remains in preclinical development.

Properties

CAS No.

941876-45-5

Molecular Formula

C23H21ClN4O4

Molecular Weight

452.9

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C23H21ClN4O4/c1-3-32-17-7-4-15(5-8-17)19-13-20-23(30)27(10-11-28(20)26-19)14-22(29)25-16-6-9-21(31-2)18(24)12-16/h4-13H,3,14H2,1-2H3,(H,25,29)

InChI Key

SZBQWTPLUICFED-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)OC)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the 3-chloro-4-methoxyphenyl and 4-ethoxyphenyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure characterized by a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The synthesis typically involves several key steps:

  • Formation of the Pyrazolo[1,5-a]pyrazine Core : This includes cyclization reactions using appropriate precursors.
  • Substitution Reactions : Introduction of the 3-chloro-4-methoxyphenyl and 4-ethoxyphenyl groups via nucleophilic substitution.
  • Final Acetylation : The final step involves acetylation to yield the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives containing pyrazolo[1,5-a]pyrazines have shown promising results against various cancer cell lines:

  • Mechanism of Action : These compounds often act by inhibiting specific enzymes or pathways involved in cancer progression. For example, they may target the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.

Antimicrobial Activity

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide has also demonstrated antimicrobial properties. Its efficacy against resistant strains of bacteria has been documented in several studies:

  • Case Study : A study published in 2020 explored the compound's effectiveness against Staphylococcus aureus and vancomycin-resistant Enterococcus faecium, showing significant inhibition of bacterial growth.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AnticancerVarious cancer cell linesInhibition of cell proliferation
AntimicrobialStaphylococcus aureusSignificant growth inhibition
AntimycobacterialMycobacterium tuberculosisInhibition of growth

Therapeutic Applications

The therapeutic applications of this compound are expanding as research continues:

  • Cancer Treatment : Given its mechanism of action targeting critical pathways in cancer cells, it holds promise as a novel chemotherapeutic agent.
  • Infectious Diseases : Its antimicrobial properties suggest potential use in treating infections caused by resistant bacterial strains.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Modifications

Key analogs and their structural differences are summarized below:

Compound Name & ID Core Structure Modifications Molecular Formula Molecular Weight logP Key Substituents
Target Compound Pyrazolo[1,5-a]pyrazin-4-one + acetamide linker Not Provided* Not Provided* ~3.5† 3-Cl-4-OMePh, 4-OEtPh
N-(4-chlorophenyl)-... (G419-0349) Pyrazolo[1,5-a]pyrazin-4-one + acetamide linker C₂₂H₁₉ClN₄O₃ 422.87 3.5039 4-ClPh, 4-OEtPh
N-(3-ethylphenyl)-... (G419-0276) Pyrazolo[1,5-a]pyrazin-4-one + acetamide linker C₂₃H₂₂N₄O₃ 402.45 3.3131 3-EtPh, 4-OMePh
2-{[2-(4-Chlorophenyl)... (ID:13) Pyrazolo[1,5-a]pyrazine + sulfanyl-acetamide linker C₂₀H₁₆ClN₅OS₂ 457.96 4.1‡ 4-ClPh, 3-MeSPh, sulfanyl group

†Estimated based on substituent contributions. ‡Predicted using analogous structures.

Key Observations :

  • Chloro vs. Alkyl Substituents : The 4-chlorophenyl analog (G419-0349) exhibits higher logP (3.50) than the 3-ethylphenyl derivative (G419-0276, logP 3.31), reflecting chloro’s stronger lipophilicity-enhancing effect .

Physicochemical Properties

  • logP/logD : The target compound’s logP (~3.5) aligns with analogs, making it suitable for oral bioavailability. The 4-ethoxyphenyl group may reduce solubility compared to methoxy derivatives .
  • Hydrogen Bonding: All analogs share 6 H-bond acceptors and 1 donor, suggesting similar solubility profiles.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H21ClN4O3. Its structure features a chloro-methoxyphenyl group and a pyrazolo[1,5-a]pyrazin moiety, which are critical for its biological activity.

PropertyValue
Molecular Weight412.83 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined
Purity≥95%

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to this compound induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of key signaling pathways such as PI3K/Akt/mTOR and MAPK pathways, which are crucial for cancer cell survival and proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies conducted on human melanoma cells (VMM917) revealed that the compound exhibited selective cytotoxicity, inducing cell cycle arrest at the S phase and reducing melanin production significantly. The results indicated a 4.9-fold increase in cytotoxicity compared to normal cells, suggesting its potential as a novel chemotherapeutic agent in melanoma therapy .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties. A related study indicated that certain derivatives can effectively inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Table 2: Antimicrobial Activity

MicroorganismInhibition Zone (mm)
MRSA15
Escherichia coli12
Candida albicans10

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Kinases : The compound may inhibit kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in cancerous cells.
  • Modulation of Cytokine Production : It can downregulate the production of inflammatory cytokines, thereby exerting anti-inflammatory effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.